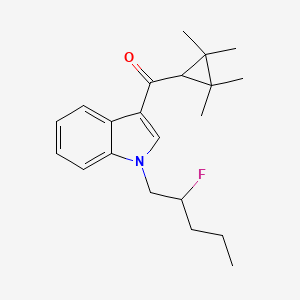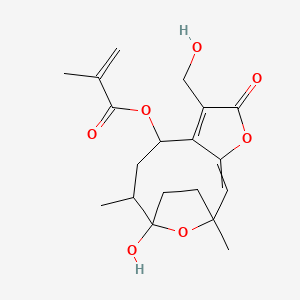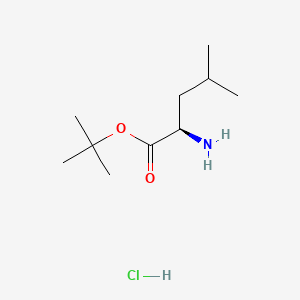
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diyl diacetate, or 1,7-diHDPH, is a chemical compound with a wide range of applications in both scientific research and industrial processes. It is a derivative of the naturally occurring phenolic compound phenol, and is a versatile reagent used in a variety of chemical reactions. 1,7-diHDPH has unique properties that make it an attractive choice for a variety of applications, including its ability to form stable complexes with other molecules, its low toxicity, and its relatively low cost.
Applications De Recherche Scientifique
Overview of Compound Interest
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diyl diacetate is a compound that belongs to the family of organic compounds known for their diverse applications in scientific research. This review focuses on the broader implications and applications of compounds with similar structural features, due to the specific compound's limited direct research references.
Antioxidant and Anti-inflammatory Properties
Compounds with hydroxyphenyl groups, similar to those in the specified compound, are often studied for their antioxidant and anti-inflammatory properties. For example, hydroxytyrosol, a phenolic compound found in olives and olive oil, has been recognized for its high antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. Such compounds are of interest in the medical field, including dental applications due to their potential for anti-inflammatory, antioxidant, and anti-tumor activities (Ramos et al., 2020).
Environmental Impact and Degradation Studies
The degradation pathways and environmental impact of structurally related compounds, such as acetaminophen and its by-products, have been extensively studied. These research findings are crucial for understanding how such compounds and their derivatives interact with environmental elements, contributing to the development of more effective degradation techniques via advanced oxidation processes. This research aids in mitigating potential ecosystem threats posed by these compounds (Qutob et al., 2022).
Pharmaceutical Applications
The synthesis and modification of coumarin derivatives, including hydroxycoumarins, are of significant interest due to their broad range of biological activities. These activities include antimalarial, antibacterial, and anticancer properties. The development of novel synthetic strategies for these compounds is crucial for creating new drug candidates with improved efficacy and reduced side effects. Such research contributes to the advancement of medicinal chemistry and the development of new therapeutic agents (Hossain et al., 2020).
Propriétés
IUPAC Name |
[5-acetyloxy-7-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)heptan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-15(24)29-20(10-5-17-3-8-19(26)9-4-17)14-21(30-16(2)25)11-6-18-7-12-22(27)23(28)13-18/h3-4,7-9,12-13,20-21,26-28H,5-6,10-11,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCHINDGXDDCEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC1=CC=C(C=C1)O)CC(CCC2=CC(=C(C=C2)O)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-1H-pyrrol-2-ylmethylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B591144.png)
![Spiro[2.3]hexane-1-carboxylic acid, 5-methylene-, methyl ester (9CI)](/img/no-structure.png)



![[2,4,5,6,7-Pentadeuterio-1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B591152.png)
![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione](/img/structure/B591157.png)

